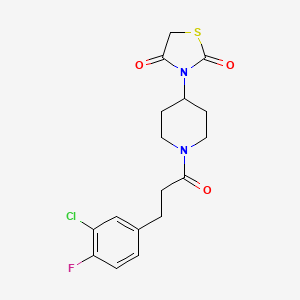

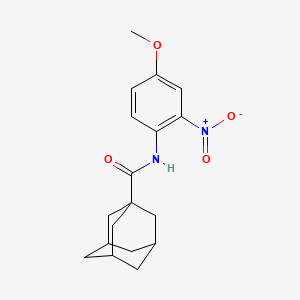

![molecular formula C23H20FN3O2S2 B2521411 2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 1794910-19-2](/img/structure/B2521411.png)

2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” is a complex organic compound. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a bicyclic system consisting of a thiophene and a pyrimidine ring .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like NMR spectroscopy. For instance, the ^1H NMR spectra of similar compounds have shown a typical singlet attributable to NH of methanesulfonamide group . The ^1H NMR spectra of thio-aryl derivatives exhibited the chemical shift of multiplet aromatic signals .

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex, often involving multiple steps and various reagents. For example, the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, the ^1H NMR spectra in the region of 11.0–11.6 ppm showed a typical singlet attributable to NH of methanesulfonamide group . The ^1H NMR spectra of thio-aryl derivatives exhibited the chemical shift of multiplet aromatic signals .

Aplicaciones Científicas De Investigación

Fluorescent Probe Development

A study by Wang et al. (2012) illustrates the design of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This work underlines the importance of finely tunable spectroscopic properties in detecting thiophenols, showcasing potential applications in environmental and biological sciences. The approach involves intramolecular charge transfer pathways, indicating how derivatives of thieno[3,2-d]pyrimidin could be instrumental in developing sensitive and selective detection techniques (Wang et al., 2012).

Central Nervous System Depressants

Research by Manjunath et al. (1997) on 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives highlights their potential as central nervous system depressants. The sedative action observed in the compounds indicates the role of thieno[3,2-d]pyrimidin derivatives in synthesizing compounds with central nervous system (CNS) activity (Manjunath et al., 1997).

Thymidylate Synthase Inhibitors

Gangjee et al. (2004) synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors, targeting antitumor activity. This research points to the therapeutic applications of thieno[3,2-d]pyrimidin derivatives in cancer treatment, especially as thymidylate synthase plays a crucial role in DNA synthesis and cell proliferation (Gangjee et al., 2004).

Molecular Interaction Studies

Hirohashi et al. (1975) explored the nuclear magnetic resonance (NMR) properties of bicyclic thiophene derivatives, including through-space H–F coupling over seven bonds. Such studies are vital for understanding molecular interactions and designing molecules with specific properties for scientific and medical research (Hirohashi et al., 1975).

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Given the diverse biological activities of similar compounds , this compound could be a promising candidate for further study in various fields, including medicinal chemistry.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thioxopyrimidines and their condensed analogs, have been shown to possess diverse biological activities . These activities include antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer effects .

Mode of Action

It is known that the introduction of a thiol group may provide additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .

Biochemical Pathways

It is known that compounds with similar structures can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been shown to possess diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Propiedades

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2S2/c24-18-9-5-4-8-17(18)14-27-22(29)21-19(11-13-30-21)26-23(27)31-15-20(28)25-12-10-16-6-2-1-3-7-16/h1-9,11,13H,10,12,14-15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDXSRNZRCYPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

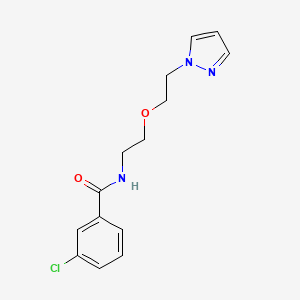

![4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2521330.png)

![14-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.0?,?.0??,??]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B2521335.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2521336.png)

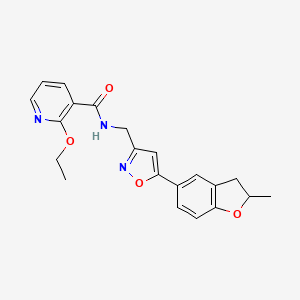

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2521338.png)

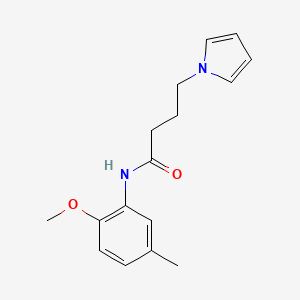

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2521339.png)

![3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2521340.png)